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molecular formula C13H10N2S B8676452 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 633303-87-4

3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8676452
M. Wt: 226.30 g/mol
InChI Key: OCUSABBKPFOIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585873B2

Procedure details

A solution of methyl phenyl sulfoxide (8.33 g, 59.4 mmol) in CH2Cl2 is chilled to −78° C. and treated dropwise with trifluoroacetic anhydride (4.1 mL, 5.3 mmol). After stirring for 30 min at −78° C., a solution of 7-azaindole (5.2 g, 44.0 mmol) in CH2Cl2 is added. After 30 min at −78° C., triethylamine (74 mL, 534 mmol) is added and the reaction is allowed to reach ambient temperature. After stirring for 3.5 days, the reaction is concentrated in vacuo, treated with saturated aqueous NaHCO3 and extracted with CH2Cl2. The organic extracts are combined and concentrated in vacuo. The resultant residue is crystallized from methanol/H2O and recrystallized from CH2Cl2/hexane to afford the title compound as an off-white solid, 1.26 g, mp 188-189° C., characterized by mass spectral analyses and HNMR analyses.
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
74 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH3:9])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[NH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][N:30]=2)C=[CH:24]1.C(N(CC)CC)C>C(Cl)Cl>[C:1]1([S:7][C:9]2[C:26]3[C:31](=[N:30][CH:29]=[CH:28][CH:27]=3)[NH:23][CH:24]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
8.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
74 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min at −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
STIRRING
Type
STIRRING
Details
After stirring for 3.5 days
Duration
3.5 d
CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue is crystallized from methanol/H2O
CUSTOM
Type
CUSTOM
Details
recrystallized from CH2Cl2/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CNC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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